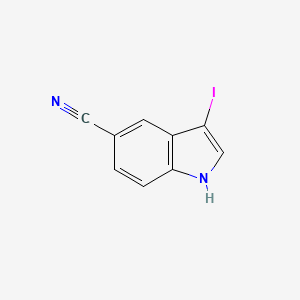

3-Iodo-1H-indole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQFJLARYCQCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Iodo-1H-indole-5-carbonitrile chemical properties

An In-depth Technical Guide to 3-Iodo-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound built upon the indole scaffold. The indole core is a ubiquitous and privileged structure in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] This specific derivative is characterized by two key functional groups strategically positioned on the indole ring: an iodine atom at the C3 position and a nitrile group at the C5 position.

This unique substitution pattern renders this compound a particularly valuable and versatile building block for researchers in organic synthesis and drug discovery. The iodine atom at the electron-rich C3 position serves as an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity.[3][4] Simultaneously, the nitrile group at the C5 position on the benzene portion of the indole offers a handle for further chemical transformations or can itself act as a critical pharmacophore. This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity, and applications of this important intermediate.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1092114-59-4 | [5][6] |

| Molecular Formula | C₉H₅IN₂ | [5][6][7] |

| Molecular Weight | 268.06 g/mol | [5][7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥97% | [7] |

| InChI | InChI=1S/C9H5IN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H | [7] |

| InChIKey | LCQFJLARYCQCQR-UHFFFAOYSA-N | [7] |

Spectroscopic Data Insights: While comprehensive, experimentally verified spectral data for this specific molecule is not widely published, we can infer its expected characteristics based on the analysis of its constituent functional groups and related structures.[8][9]

-

¹H NMR: The spectrum would be expected to show signals corresponding to the indole protons. The N-H proton would likely appear as a broad singlet at high chemical shift (>11 ppm). The C2-H proton would be a singlet in the aromatic region, and the protons on the benzene ring (C4-H, C6-H, C7-H) would appear as doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships.

-

¹³C NMR: The spectrum would feature nine distinct carbon signals. The nitrile carbon (C≡N) would appear around 115-120 ppm. The iodinated carbon (C3) would show a signal at a significantly lower chemical shift (e.g., 70-80 ppm) due to the heavy atom effect of iodine. The remaining aromatic carbons would appear in the typical 100-140 ppm range.

-

IR Spectroscopy: Key vibrational bands would include a sharp, medium-intensity peak around 2220-2230 cm⁻¹ for the nitrile (C≡N) stretch and a broad absorption in the 3200-3400 cm⁻¹ region corresponding to the N-H stretch of the indole ring.[10]

Synthesis and Methodology

The synthesis of this compound is most commonly achieved through the direct electrophilic iodination of the parent molecule, 1H-indole-5-carbonitrile. The indole ring is an electron-rich aromatic system, and the C3 position is the most nucleophilic and sterically accessible site, making it highly susceptible to electrophilic attack.

Protocol: Electrophilic Iodination of 1H-Indole-5-carbonitrile

This protocol describes a reliable method using N-Iodosuccinimide (NIS), a mild and efficient source of electrophilic iodine.

Rationale:

-

Starting Material: 1H-Indole-5-carbonitrile serves as the direct precursor. The nitrile group is sufficiently deactivating to prevent over-iodination but does not hinder the desired C3-iodination.[11]

-

Iodinating Agent: N-Iodosuccinimide (NIS) is chosen over molecular iodine (I₂) because it is easier to handle, more reactive under mild conditions, and often leads to cleaner reactions with fewer byproducts.

-

Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is ideal as it can dissolve the starting materials and does not interfere with the reaction mechanism.

-

Temperature: The reaction proceeds efficiently at room temperature, avoiding the need for heating or cooling and minimizing potential side reactions.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve 1H-indole-5-carbonitrile (1.0 equivalent) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution in portions at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its key functional groups. This allows for selective transformations at different positions on the molecule, making it a versatile platform for building complex molecular architectures.

C3-Position: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C3 position is the most synthetically valuable site. 3-Iodoindoles are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[12][13]

-

Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.[3][14]

-

Sonogashira Coupling: Couples with terminal alkynes to synthesize 3-alkynylindoles, which are important precursors for many complex heterocycles.[3][14]

-

Heck Coupling: Forms C-C bonds with alkenes, leading to 3-vinylindoles.[3][14]

-

Stille Coupling: Reacts with organostannanes to introduce a wide variety of alkyl, vinyl, or aryl groups.[3][4]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.

C5-Position: Nitrile Group Transformations

The cyano group on the benzene ring provides a secondary site for modification. Standard organic transformations can convert the nitrile into other important functional groups:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (3-Iodo-1H-indole-5-carboxylic acid), which can then participate in amide bond formation.[15]

-

Reduction: Reduction with reagents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields a primary amine (aminomethyl group), introducing a basic center into the molecule.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.

N1-Position: Indole Nitrogen Functionalization

The indole N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH) and subsequently functionalized.

-

Alkylation/Arylation: Reaction with alkyl or aryl halides introduces substituents on the nitrogen.

-

Protection: The nitrogen is often protected with groups like tosyl (Ts), Boc, or benzyl (Bn) to prevent side reactions or to modify the electronic properties of the indole ring during subsequent synthetic steps.[3][16]

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Discovery

The indole nucleus is a cornerstone of modern drug discovery, with numerous FDA-approved drugs featuring this scaffold.[2] The strategic functionalization of the indole ring is a primary method for tuning the pharmacological activity of these compounds.[17][18]

This compound is a powerful intermediate precisely because it facilitates this crucial exploration of chemical space. Its value lies in:

-

Scaffold for Library Synthesis: The reliable and versatile reactivity of the C-I bond allows for the rapid generation of large libraries of C3-substituted indole-5-carbonitriles via parallel synthesis and cross-coupling reactions. These libraries are essential for high-throughput screening and for establishing Structure-Activity Relationships (SAR) in early-stage drug discovery programs.[3]

-

Access to Complex Heterocycles: The molecule serves as a precursor for more complex, fused heterocyclic systems. The functional groups can be elaborated and cyclized to create novel molecular frameworks with unique biological properties.[19]

-

Bioisostere and Pharmacophore: The nitrile group can act as a bioisostere for other functional groups like amides or carboxylic acids, or it can be a key hydrogen bond acceptor, interacting with biological targets. The indole-5-carbonitrile core itself is a known motif in various bioactive compounds.[20][21]

While drugs derived directly from this exact starting material are not prominently documented, its structural motifs are highly relevant. For instance, the related intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a key component in the synthesis of Vilazodone, an antidepressant.[20] The functionalization strategies enabled by this compound are central to discovering new therapeutic agents targeting a wide range of diseases, including cancer, infections, and inflammatory disorders.[1][22]

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 001chemical.com [001chemical.com]

- 6. This compound,(CAS# 1092114-59-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]

- 15. 3-Iodo-1H-indole-5-carboxylic acid | CymitQuimica [cymitquimica.com]

- 16. 3-iodo-1-tosyl-1H-indole-5-carbonitrile | CAS#:676273-39-5 | Chemsrc [chemsrc.com]

- 17. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. "FORMATION OF HIGHLY FUNCTIONALIZED INDOLE THROUGH CARBON-CARBON BOND C" by Ryan A. S. Pike [digitalrepository.unm.edu]

- 20. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 21. tdcommons.org [tdcommons.org]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 3-Iodo-1H-indole-5-carbonitrile: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth exploration of the synthesis of 3-iodo-1H-indole-5-carbonitrile, a crucial building block for advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, mechanistic underpinnings, and detailed protocols for the efficient preparation of this valuable compound.

Introduction: The Strategic Importance of the Indole Scaffold in Therapeutics

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and versatile reactivity make it a cornerstone for the development of therapeutics targeting a wide array of conditions, from migraines and infections to various cancers.[1][2] Specifically, functionalized indoles, such as this compound, serve as pivotal intermediates, enabling the construction of complex molecular architectures with tailored biological activities. The introduction of an iodine atom at the C3 position not only influences the electronic landscape of the indole ring but also provides a reactive handle for subsequent cross-coupling reactions, unlocking a vast chemical space for drug discovery.

The precursor to the title compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, has been identified as a key intermediate in the synthesis of Vilazodone, an antidepressant medication.[3] This underscores the pharmaceutical relevance of the indole-5-carbonitrile framework and the strategic importance of developing robust and scalable methods for its functionalization.

The Chemistry of Indole Iodination: A Mechanistic Perspective

The synthesis of this compound hinges on the principles of electrophilic aromatic substitution. The indole ring is an electron-rich heterocycle, with the C3 position being particularly susceptible to electrophilic attack.[4] This high reactivity at C3 is due to the ability of the nitrogen atom to stabilize the intermediate carbocation through resonance, without disrupting the aromaticity of the benzene ring.

The most common and effective methods for the direct iodination of indoles at the C3 position involve the use of molecular iodine (I₂) in the presence of a base or N-iodosuccinimide (NIS) under neutral or acidic conditions.

Mechanism of Iodination with Iodine and a Base

The reaction of 1H-indole-5-carbonitrile with molecular iodine in the presence of a strong base, such as potassium hydroxide (KOH), proceeds through a well-established electrophilic substitution pathway. The base plays a crucial role in deprotonating the indole nitrogen, forming a highly nucleophilic indolide anion. This anion then readily attacks molecular iodine, leading to the formation of the C3-iodinated product.

References

A Guide to the Spectroscopic Characterization of 3-Iodo-1H-indole-5-carbonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 3-Iodo-1H-indole-5-carbonitrile, a substituted indole, represents a scaffold of significant interest due to the versatile reactivity of the nitrile and iodo functionalities, making it a valuable building block in synthetic chemistry. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of published experimental spectra for this compound, this guide will leverage a comparative analysis with the well-characterized isomer, 5-Iodo-1H-indole-3-carbonitrile , for which complete experimental data is available. This approach, combining experimental data from a close analogue with predicted values and first-principle interpretations, offers a robust framework for the characterization of the target molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The diagram below illustrates the numbering convention for the indole ring system in both this compound and its 5-iodo-3-carbonitrile analogue.

Caption: Molecular structures and atom numbering for the target compound and its analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, we can predict the chemical shifts based on the known effects of the iodo and cyano substituents on the indole ring. The electron-withdrawing nature of the cyano group at C5 and the iodo group at C3 will significantly influence the chemical shifts of the aromatic protons.

Table 1: Comparison of ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 5-Iodo-1H-indole-3-carbonitrile[1] | Multiplicity & Coupling Constant (J, Hz) for Analogue[1] |

| NH | ~12.5 | 12.35 | s (broad) |

| H2 | ~8.4 | 8.25 | s |

| H4 | ~8.0 | 7.95 | d, J = 1.3 |

| H6 | ~7.7 | 7.55 | dd, J = 8.6, 1.6 |

| H7 | ~7.5 | 7.40 | d, J = 8.6 |

Interpretation and Causality:

-

NH Proton: The NH proton in indoles is typically deshielded and appears as a broad singlet at a high chemical shift, as seen in the analogue (12.35 ppm)[1]. A similar value is predicted for the target compound.

-

C2-H Proton: The H2 proton is adjacent to the nitrogen and is expected to be a singlet. Its chemical shift is influenced by the substituent at C3. In the analogue, with a cyano group at C3, it appears at 8.25 ppm[1]. For the target compound, with iodine at C3, a similar downfield shift is anticipated.

-

Benzene Ring Protons (H4, H6, H7): The positions of these protons are significantly affected by the substituents on the benzene part of the indole. In the target molecule, the strongly electron-withdrawing cyano group at C5 will deshield the ortho protons (H4 and H6) the most. H4 is expected to be a singlet or a narrow doublet, while H6 will likely be a doublet of doublets due to coupling with H7. H7 is expected to be a doublet. In the analogue, the iodine at C5 influences the surrounding protons, leading to the observed shifts and coupling patterns[1].

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Comparison of ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for 5-Iodo-1H-indole-3-carbonitrile[1] |

| C2 | ~135 | 134.5 |

| C3 | ~85 | 83.7 |

| C3a | ~130 | 129.2 |

| C4 | ~128 | 131.7 |

| C5 | ~105 (C-CN) | 86.0 (C-I) |

| C6 | ~125 | 126.8 |

| C7 | ~115 | 115.8 |

| C7a | ~136 | 135.5 |

| CN | ~120 | 115.4 |

Interpretation and Causality:

-

C3 (C-I): The carbon atom bonded to iodine is expected to have a significantly upfield chemical shift due to the "heavy atom effect" of iodine. This is evident in the analogue, where C5 (bearing the iodine) is at 86.0 ppm[1]. A similar upfield shift is predicted for C3 in the target molecule.

-

C5 (C-CN) and CN: The carbon of the cyano group itself will appear around 120 ppm. The indole carbon to which it is attached (C5) will be significantly downfield due to the electron-withdrawing nature of the nitrile.

-

Other Carbons: The remaining carbon chemical shifts are influenced by the combined electronic effects of the iodo and cyano groups, leading to the predicted and observed values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational frequencies of the bonds.

Table 3: Key IR Absorptions

| Functional Group | Predicted Frequency (cm⁻¹) for this compound | Experimental Frequency (cm⁻¹) for 5-Iodo-1H-indole-3-carbonitrile[1] | Vibrational Mode |

| N-H | 3300 - 3500 (broad) | 3276 | Stretching |

| C≡N | 2220 - 2260 (sharp, medium) | 2218 | Stretching |

| C=C (aromatic) | 1500 - 1600 | 1508 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Not specified, but expected in this region | Stretching |

| C-I | 500 - 600 | Not specified, but expected in this region | Stretching |

Interpretation and Causality:

-

N-H Stretch: The broad absorption around 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration in indoles, often broadened by hydrogen bonding. The value of 3276 cm⁻¹ for the analogue is typical[1].

-

C≡N Stretch: The sharp, medium intensity peak in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. The experimental value for the analogue is 2218 cm⁻¹[1].

-

Aromatic C=C and C-H Stretches: Absorptions in the 1500-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions are characteristic of the aromatic indole ring.

-

C-I Stretch: The carbon-iodine bond vibration is expected at lower frequencies, typically in the fingerprint region (500-600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation for this compound:

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 268, corresponding to the molecular weight of the compound (C₉H₅IN₂).

-

Key Fragments:

-

Loss of Iodine: A significant fragment at m/z = 141, corresponding to the loss of the iodine atom ([M-I]⁺). This is often a major fragmentation pathway for iodo-substituted aromatic compounds.

-

Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide from the molecular ion or other fragments.

-

Indole Ring Fragmentation: Complex fragmentation patterns corresponding to the cleavage of the indole ring structure.

-

For the analogue, 5-Iodo-1H-indole-3-carbonitrile , high-resolution mass spectrometry (HRMS) confirmed the molecular formula with a found m/z of 268.9574 for the sodium adduct [M+Na]⁺[1].

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above, based on standard practices for the characterization of indole derivatives.

NMR Data Acquisition Protocol

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition Protocol (FTIR-ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry Data Acquisition Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a constant flow rate.

-

Spectrum Acquisition: Acquire the mass spectrum in the desired mass range and ionization mode (positive or negative).

-

Data Analysis: Determine the m/z of the molecular ion and any significant fragments. Use the high-resolution data to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. By integrating predicted data for the target molecule with experimental data from its close analogue, 5-Iodo-1H-indole-3-carbonitrile, and established spectroscopic principles, researchers can confidently identify and characterize this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results.

References

An In-depth Technical Guide to the Physical Properties of 3-Iodo-1H-indole-5-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This guide provides a focused examination of the core physical properties of 3-Iodo-1H-indole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Understanding these fundamental characteristics—specifically melting point and solubility—is a critical first step in experimental design, enabling rational selection of reaction conditions, purification strategies, and formulation vehicles.

Core Physical and Chemical Identifiers

A precise understanding of a compound's identity is paramount before undertaking any experimental work. The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1092114-59-4 | [1] |

| Molecular Formula | C₉H₅IN₂ | [1][2] |

| Molecular Weight | 268.06 g/mol | [1] |

| Melting Point | Data not publicly available |

While a specific melting point for this compound is not reported in publicly available literature or chemical supplier databases, data from structurally similar indole derivatives can provide a useful estimation. For instance, the regioisomer 5-iodo-1H-indole-3-carbonitrile exhibits a sharp melting point of 190–191 °C [3]. The position of substituents on the indole ring significantly influences crystal lattice packing and intermolecular forces, thereby affecting the melting point. It is reasonable to hypothesize that this compound possesses a similarly high melting point, indicative of a stable crystalline solid.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a direct function of its molecular structure. This compound contains a planar, aromatic indole ring system, a polar cyano (-C≡N) group, and a large, polarizable iodo (-I) substituent. The indole N-H bond allows it to act as a hydrogen bond donor, while the nitrile nitrogen can act as a hydrogen bond acceptor.

Based on these features, a qualitative solubility profile can be predicted:

-

Aqueous Solubility: Expected to be very low. The largely nonpolar surface area of the indole ring system dominates, overcoming the polarity of the nitrile group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be high. These solvents can effectively solvate the molecule, disrupting the crystal lattice forces without requiring hydrogen bonding from the solute.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated. The solvent's ability to hydrogen bond will aid in solvation.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to low solubility is expected.

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Expected to be very low.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol, based on the well-established shake-flask method, is recommended for generating reliable thermodynamic solubility data.[4]

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a panel of common laboratory solvents.

Materials:

-

This compound (finely powdered)

-

Panel of solvents: Deionized Water, Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Acetone, Dimethyl Sulfoxide (DMSO), Toluene

-

Small vials (e.g., 2 mL glass vials) with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh approximately 5 mg of the compound into a series of labeled vials.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the corresponding vial.

-

Equilibration: Cap the vial securely and vortex vigorously for 1-2 minutes. Place the vial on a shaker or rotator at a controlled ambient temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, visually inspect the sample. If undissolved solid remains, centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.[6]

-

Observation & Classification: Carefully observe the supernatant.

-

Soluble: No solid material is visible.

-

Partially Soluble: Some solid has clearly dissolved, but undissolved material remains.

-

Insoluble: No visible reduction in the amount of solid material.

-

-

Repeat: Repeat steps 2-5 for each solvent in the panel.

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of physical property data hinges on the rigor of the experimental method used. Below are standard operating procedures for the characterization of a novel crystalline solid.

Protocol: Melting Point Determination

The capillary method is the standard technique for accurate melting point determination.[7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or automated equivalent)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered.[9]

-

Loading the Capillary: Tap the open end of a capillary tube into the powder to force a small amount of the sample in. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A packed column of 2.5-3.5 mm is ideal.[9]

-

Initial Rapid Determination: Place the loaded capillary into the heating block. Heat rapidly to get an approximate melting range. This saves time and identifies the temperature range of interest.[10]

-

Accurate Determination: Allow the apparatus to cool. Using a new capillary, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute.[9]

-

Record the Range: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound will have a sharp melting range of 0.5-1.5 °C.[10]

Workflow for Physical Property Characterization

The logical flow for characterizing a new chemical entity is crucial for efficient and comprehensive data collection.

Caption: Workflow for the physical characterization of a novel compound.

Conclusion

This compound is a crystalline solid with an anticipated high melting point, characteristic of a stable indole scaffold. While specific quantitative solubility data is not widely published, its molecular structure suggests high solubility in polar aprotic solvents like DMSO and poor solubility in aqueous and nonpolar media. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical physical properties, ensuring data integrity and facilitating the compound's effective use in drug discovery and development workflows.

References

- 1. 001chemical.com [001chemical.com]

- 2. This compound,(CAS# 1092114-59-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. westlab.com [westlab.com]

- 8. mt.com [mt.com]

- 9. thinksrs.com [thinksrs.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

The Lynchpin Halogen: An In-Depth Technical Guide to the Reactivity of the C-I Bond in 3-Iodo-1H-indole-5-carbonitrile

<_ _>

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Among the vast array of functionalized indoles, 3-iodo-1H-indole-5-carbonitrile stands out as a particularly versatile synthetic intermediate. The strategic placement of the iodo group at the C-3 position, ortho to the indole nitrogen and meta to the electron-withdrawing nitrile group, imparts a unique reactivity profile to the C-I bond. This guide provides a comprehensive exploration of the C-I bond's reactivity in this molecule, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the broader implications for drug discovery and development.

Introduction: The Strategic Importance of the C-I Bond

The carbon-iodine (C-I) bond in aryl iodides is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This heightened reactivity stems from the lower bond dissociation energy of the C-I bond compared to its lighter halogen counterparts (C-Br, C-Cl). This inherent reactivity makes this compound an ideal substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures.[3][4] The presence of the electron-withdrawing nitrile group at the C-5 position can further influence the electronic properties of the indole ring, potentially impacting the rate and efficiency of these coupling reactions.

The ability to readily functionalize the C-3 position of the indole core is of paramount importance in drug discovery. This position is often a key vector for modifying the pharmacological properties of indole-based compounds, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. The C-I bond in this compound serves as a versatile "linchpin," enabling the introduction of a diverse array of substituents through well-established and robust chemical methodologies.

Synthesis of this compound

The reliable and scalable synthesis of the starting material is a critical first step in any synthetic campaign. A common and effective method for the preparation of 3-iodoindoles involves the direct iodination of the corresponding indole.[5]

Protocol: Direct Iodination of 1H-indole-5-carbonitrile

This protocol describes a typical procedure for the synthesis of this compound.

Reagents and Materials:

-

1H-indole-5-carbonitrile

-

Iodine (I₂)

-

Potassium Hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Saturated aqueous solution of sodium bisulfite (NaHSO₃)

-

Water (H₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1H-indole-5-carbonitrile (1.0 equiv.) in DMF.

-

To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[5]

-

Stir the reaction mixture at room temperature for 3 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.[5]

-

Collect the solid product by vacuum filtration and wash with water.[5]

-

Dry the solid under vacuum to yield this compound.

Expected Outcome: This procedure typically affords the desired product in good to excellent yield as a solid. Characterization can be performed using standard analytical techniques such as NMR and HRMS.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions: Unleashing the Potential of the C-I Bond

The C-I bond in this compound is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis by enabling the efficient formation of C-C and C-N bonds.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted indoles.[1][9] The reaction involves the coupling of the 3-iodoindole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1]

Mechanistic Overview:

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling.

Reagents and Materials:

-

This compound

-

Aryl or vinyl boronic acid (1.2-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv.)

-

Solvent (e.g., Dioxane/Water, Toluene, DMF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), the boronic acid, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 92 |

| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 78 |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][10] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.[2]

Mechanistic Overview:

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

Reagents and Materials:

-

This compound

-

Terminal alkyne (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

-

Copper(I) salt (e.g., CuI) (1-10 mol%)

-

Base (e.g., Et₃N, i-Pr₂NEt) (2-4 equiv.)

-

Solvent (e.g., THF, DMF)

-

Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and the copper(I) salt.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne via syringe.

-

Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

-

Quench the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction provides a powerful means of forming carbon-carbon bonds by coupling the 3-iodoindole with an alkene.[8][11][12] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatics.

Mechanistic Overview:

The Heck reaction proceeds through a well-defined palladium-catalyzed cycle.

Caption: Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds from aryl halides and amines.[13][14][15][16][17] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[13]

Mechanistic Overview:

The catalytic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion and Future Outlook

The C-I bond in this compound is a highly reactive and versatile functional group that serves as a cornerstone for the synthesis of a diverse array of substituted indoles. Through the power of palladium-catalyzed cross-coupling reactions, this seemingly simple starting material can be transformed into complex molecular architectures with significant potential in drug discovery and materials science. The Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, among others, provide a robust and reliable toolkit for the functionalization of the indole C-3 position.

As the demand for novel and complex indole derivatives continues to grow, the development of even more efficient and selective catalytic systems for the activation of the C-I bond will remain an active area of research. Further exploration of greener reaction conditions, such as the use of more benign solvents and lower catalyst loadings, will also be crucial for the sustainable synthesis of these important compounds. The continued study and application of the reactivity of this compound will undoubtedly lead to the discovery of new and valuable molecules with a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | CoLab [colab.ws]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

The Indole-5-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Introduction: The Enduring Appeal of the Indole Nucleus in Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the realm of medicinal chemistry. Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[1][2][3] This "privileged structure" possesses the unique ability to mimic peptide structures and engage in reversible binding with a multitude of enzymes, offering a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action.[1][4] The indole framework is not merely a passive scaffold; its electronic properties and the specific positioning of its nitrogen atom allow for a rich tapestry of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are pivotal for high-affinity binding to biological targets.[5]

Within the expansive family of indole derivatives, the indole-5-carbonitrile motif has emerged as a particularly intriguing and fruitful area of investigation for researchers, scientists, and drug development professionals. The introduction of a cyano (-C≡N) group at the 5-position of the indole ring profoundly influences the molecule's electronic and steric properties. This strongly electron-withdrawing group can modulate the reactivity of the indole ring, enhance binding affinity to target proteins, and serve as a versatile synthetic handle for further chemical modifications. This guide will provide an in-depth technical exploration of the diverse biological activities of indole-5-carbonitrile derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to elucidate their therapeutic potential.

Anticancer Activity: Targeting the Machinery of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine, and indole-5-carbonitrile derivatives have demonstrated significant promise in this arena. Their anticancer effects are often mediated through the inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.[3][6]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which indole-5-carbonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[5][7]

One notable target is the Tropomyosin receptor kinase (TRK) family of neurotrophin receptors. Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. A novel 1H-indole-3-carbonitrile derivative, C11 , has been developed as a highly potent TRK inhibitor. Mechanistic studies revealed that C11 induces cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK.[8]

Another critical kinase family targeted by indole derivatives is the Epidermal Growth Factor Receptor (EGFR) family. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation. Novel indole derivatives have been synthesized as dual inhibitors of EGFR and SRC kinases, demonstrating significant cytotoxicity in various cancer cell lines.[9]

The PI3K/Akt/mTOR signaling pathway is another crucial regulator of cell growth and survival that is frequently hyperactivated in cancer. Indole derivatives have been shown to inhibit key components of this pathway, thereby suppressing cancer cell proliferation.[10]

Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by Indole-5-Carbonitrile Derivatives

References

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: A Comprehensive Guide to the Suzuki-Miyaura Coupling Protocol for 3-Iodo-1H-indole-5-carbonitrile

Introduction: The Strategic Importance of C-C Bond Formation in Indole Scaffolds

The indole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1][2] The functionalization of this privileged scaffold is paramount for the exploration of structure-activity relationships (SAR) and the generation of novel therapeutic agents. Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing carbon-carbon bonds.[3][4]

This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki-Miyaura coupling of 3-iodo-1H-indole-5-carbonitrile with various organoboron reagents. The presence of an iodine atom at the C-3 position offers a reliable handle for oxidative addition to the palladium catalyst, while the nitrile group at C-5 provides a key functional moiety for further synthetic elaboration. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize 3-aryl or 3-vinyl-1H-indole-5-carbonitrile derivatives.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this mechanism is critical for rational troubleshooting and optimization. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step of the cycle.[3] The choice of a bulky, electron-rich phosphine ligand can promote this step, especially for electron-rich or sterically hindered aryl halides.[5]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then facilitates the ligand exchange on the palladium center.[8][9][10][11]

-

Reductive Elimination: The two organic partners on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][7]

Below is a diagram illustrating the catalytic cycle for this specific transformation.

References

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

Application Note: Palladium-Catalyzed Heck Coupling of 3-Iodo-1H-indole-5-carbonitrile for the Synthesis of Novel Pharmaceutical Scaffolds

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1] The functionalization of the indole scaffold is therefore a critical task in drug discovery. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, provides a robust methodology for the vinylation of aryl halides.[2][3] This application note presents a detailed protocol for the Heck coupling of 3-Iodo-1H-indole-5-carbonitrile, a versatile building block, with various alkenes. We provide a comprehensive guide covering the reaction mechanism, a step-by-step experimental procedure, optimization strategies, and the significance of the resulting products in the context of modern drug development.

Introduction: The Strategic Importance of Indole Functionalization

The indole ring system is a privileged scaffold in pharmacology, with derivatives showing a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The ability to selectively modify specific positions of the indole core is paramount for generating molecular diversity and fine-tuning pharmacokinetic and pharmacodynamic profiles.[7] this compound is a particularly valuable starting material. The iodine at the C3 position serves as an excellent handle for cross-coupling reactions due to the high reactivity of the C-I bond, while the nitrile group at the C5 position can act as a key hydrogen bond acceptor or be further transformed into other functional groups, such as amines or tetrazoles.

The Heck reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, offers a reliable and versatile method for attaching vinyl groups to the indole C3 position.[2] This transformation allows for the straightforward synthesis of complex intermediates essential for building libraries of potential drug candidates.

The Heck Coupling Reaction: A Mechanistic Overview

The Heck reaction proceeds via a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[2][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle consists of several key steps, as illustrated below.

The Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.[9][10]

-

Alkene Coordination & Migratory Insertion: The alkene partner coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond.[8][10]

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium center is eliminated, forming the final substituted alkene product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and dictates the regioselectivity of the product.[9]

-

Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the hydrogen iodide (HI) formed and regenerate the Pd(0) catalyst from the Pd(II)-hydride complex, allowing the cycle to continue.[8]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Heck coupling of this compound with ethyl acrylate. The stoichiometry and conditions can be adapted for other alkene substrates.

Materials and Equipment

-

Reagents:

-

This compound (>97%)

-

Ethyl acrylate (>99%, inhibitor removed)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), distilled

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite®

-

-

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 eq, e.g., 268 mg, 1.0 mmol), palladium(II) acetate (0.02 eq, 4.5 mg, 0.02 mmol), and triphenylphosphine (0.04 eq, 10.5 mg, 0.04 mmol).

-

Reagent Addition: Add anhydrous acetonitrile (e.g., 5 mL) to the flask via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Subsequently, add ethyl acrylate (1.2 eq, 131 µL, 1.2 mmol) followed by triethylamine (2.0 eq, 279 µL, 2.0 mmol).

-

Reaction Execution: Heat the reaction mixture to 80 °C (reflux) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The disappearance of the starting indole is a key indicator. The reaction is typically complete within 4-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.[9]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in ethyl acetate (20 mL) and wash with saturated aq. NH₄Cl (2 x 10 mL) and brine (1 x 10 mL).

-

Causality Note: The aqueous washes remove the triethylamine hydrohalide salt and any remaining inorganic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, (E)-ethyl 3-(5-cyano-1H-indol-3-yl)acrylate.

Protocol Optimization and Key Considerations

The success of a Heck reaction often depends on the fine-tuning of several parameters. The table below summarizes key variables and their impact, providing a basis for optimization.

| Parameter | Options | Rationale & Field-Proven Insights |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common, air-stable pre-catalyst.[2] Pd(PPh₃)₄ is a Pd(0) source and can be used directly but is more air-sensitive. For challenging substrates, more advanced catalysts may be needed. |

| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald-type ligands | PPh₃ is a standard, cost-effective choice. Electron-rich or bulky phosphines like P(o-tol)₃ can sometimes improve rates for less reactive halides.[11] Chiral ligands like BINAP can be used for asymmetric Heck reactions.[12] |

| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Organic bases like Et₃N are common in anhydrous conditions.[2] Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used in polar aprotic solvents like DMF or in aqueous media.[13][14] |

| Solvent | MeCN, DMF, Toluene, Dioxane, Water/MeCN mixtures | The choice of solvent can significantly impact solubility and reaction rate. DMF is a highly versatile polar aprotic solvent. Aqueous conditions can be environmentally benign and sometimes accelerate the reaction.[14] |

| Temperature | 50 - 120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature must be determined empirically. Iodides are typically more reactive and may require lower temperatures than bromides.[15] |

Experimental Workflow Diagram

The following diagram outlines the logical flow from reaction setup to the final purified product.

Caption: General experimental workflow for the Heck coupling reaction.

Applications in Drug Discovery

The products of this reaction, 3-vinyl-1H-indole-5-carbonitriles, are highly valuable intermediates. The newly installed vinyl group can participate in a variety of subsequent transformations, including:

-

Michael Additions: The electron-deficient alkene is primed for conjugate addition reactions to introduce further complexity.

-

Diels-Alder Reactions: The diene functionality can be built upon for cycloaddition chemistry.

-

Hydrogenation: Reduction of the double bond provides access to substituted tryptamine precursors.

The indole-5-carbonitrile motif itself is present in several biologically active molecules and serves as a versatile synthetic handle for creating compounds with therapeutic potential against a range of diseases, from cancer to neurodegenerative disorders.[1][4]

Conclusion

The Palladium-catalyzed Heck reaction is an indispensable tool for the functionalization of heterocyclic compounds. This application note provides a robust and well-rationalized protocol for the coupling of this compound with alkenes. By understanding the underlying mechanism and key experimental variables, researchers in drug discovery can effectively utilize this methodology to synthesize novel indole derivatives and accelerate the development of next-generation therapeutics.

References

- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scienmag.com [scienmag.com]

- 8. byjus.com [byjus.com]

- 9. Heck Coupling | NROChemistry [nrochemistry.com]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Application Notes & Protocols: Sonogashira Coupling of 3-Iodo-1H-indole-5-carbonitrile with Terminal Alkynes

Introduction: Synthesizing a Privileged Scaffold

The Sonogashira cross-coupling reaction, first reported in 1975, stands as a cornerstone of modern organic synthesis for its efficient construction of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3][4] This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, provides a powerful and reliable method for coupling aryl or vinyl halides with terminal alkynes under remarkably mild conditions.[1][3][5]

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[6] Specifically, the introduction of an alkynyl group at the C3-position of an indole ring opens a gateway to novel molecular architectures with significant therapeutic potential. The target substrate, 3-Iodo-1H-indole-5-carbonitrile, presents a unique challenge and opportunity. The electron-withdrawing nature of the nitrile group at the C5-position modulates the electronic properties of the indole ring, influencing its reactivity in the catalytic cycle.[2]

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals, detailing the mechanistic principles, reaction optimization strategies, and step-by-step protocols for the successful Sonogashira coupling of this compound with various terminal alkynes.

Mechanistic Rationale: The Dual Catalytic Engine

The efficacy of the classical Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7][8] Understanding this dual mechanism is paramount for rational optimization and troubleshooting.

The Palladium Cycle: The Cross-Coupling Hub

The primary cross-coupling is orchestrated by the palladium catalyst. The cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) species undergoes oxidative addition with the this compound, forming a square planar Pd(II) intermediate. This is often the rate-limiting step of the cycle.[1]

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) complex, displacing the iodide ligand. This step is crucial for bringing the two coupling partners together on the palladium center.[1][9]

-

Reductive Elimination: The newly formed C(sp²)-C(sp) bond is created as the product, 3-alkynyl-1H-indole-5-carbonitrile, is expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][2]

The Copper Cycle: The Alkyne Activator

The copper co-catalyst's primary role is to activate the terminal alkyne, increasing its nucleophilicity and facilitating the transmetalation step at a lower energy barrier.[1][7][10]

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a highly reactive copper(I) acetylide intermediate.[2] This species is the active nucleophile that participates in the palladium cycle.

Critical Parameters for Reaction Success

Optimizing a Sonogashira coupling involves the careful selection of several interdependent parameters. The electron-deficient nature of the this compound substrate makes this tuning particularly important for achieving high yields and purity.

| Parameter | Recommended Choice(s) | Rationale & Causality |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Expertise: PdCl₂(PPh₃)₂ is often preferred due to its higher stability and ease of handling compared to the zerovalent Pd(PPh₃)₄.[2] The active Pd(0) species is generated in situ. For challenging couplings, catalysts with more electron-rich and bulky ligands (e.g., those based on XPhos or SPhos) can accelerate oxidative addition and prevent catalyst decomposition.[11] |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Expertise: CuI is the classic co-catalyst that accelerates the reaction, allowing for mild conditions (often room temperature).[1][3] Trustworthiness: Its primary drawback is the promotion of oxidative alkyne homocoupling (Glaser coupling), a key side reaction that must be controlled, often by running the reaction under strictly anaerobic conditions.[1][11] |

| Base | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA) | Expertise: An amine base is crucial for neutralizing the HX byproduct and facilitating the deprotonation of the alkyne.[1] Et₃N often serves as both the base and a co-solvent. The choice of base can influence reaction kinetics and side product formation. |

| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | Expertise: The solvent must be anhydrous and thoroughly deaerated to protect the air-sensitive Pd(0) catalyst.[1] THF is an excellent choice for its ability to dissolve all components and its relatively low boiling point, which simplifies work-up. DMF can be used for less soluble substrates but requires more rigorous purification. |

| Temperature | Room Temperature to 50 °C | Expertise: The Pd/Cu system is highly efficient, and many couplings proceed smoothly at ambient temperature.[2] Gentle heating (40-50 °C) may be required for less reactive terminal alkynes or to accelerate sluggish reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | Trustworthiness: Oxygen must be rigorously excluded. It promotes the undesirable homocoupling of the terminal alkyne to form diynes and can lead to the oxidation and deactivation of the Pd(0) catalyst.[1] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Sonogashira coupling on this compound.

Protocol A: Classic Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol utilizes the standard, highly reliable palladium/copper co-catalyst system.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

-

Copper(I) iodide [CuI] (1-2 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous and deaerated

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 1 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is a critical step to prevent side reactions.[1]

-

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, deaerated THF and Et₃N via syringe. A typical solvent ratio is 4:1 THF:Et₃N.

-

Reactant Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-indole is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-alkynyl-1H-indole-5-carbonitrile.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates prone to homocoupling or when copper contamination is a concern.[11]

Materials and Reagents:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Diisopropylamine (DIPA) or Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and deaerated

-

All other work-up and purification reagents are as listed in Protocol A.

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound and Pd(PPh₃)₄ (e.g., 3 mol%).

-

Inert Atmosphere: Ensure the flask is sealed and maintained under a positive pressure of nitrogen or argon.

-

Solvent and Base Addition: Add anhydrous, deaerated THF (or DMF) and the amine base (e.g., DIPA, 3-4 equiv) via syringe.

-

Reactant Addition: Add the terminal alkyne (1.5 equiv) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or heat to 50-60 °C. Copper-free reactions may require slightly higher temperatures and longer reaction times than their copper-catalyzed counterparts. Monitor progress by TLC or LC-MS.

-

Work-up, Extraction, and Purification: Follow steps 6-10 as described in Protocol A.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently deaerated solvent/reagents.3. Poor quality starting materials. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst system.[11]2. Ensure rigorous purging with inert gas and use freshly distilled/anhydrous solvents.3. Verify the purity of the iodo-indole and alkyne by NMR/LC-MS. |

| Significant Alkyne Homocoupling (Diyne Formation) | 1. Presence of oxygen in the reaction.2. High concentration of copper co-catalyst. | 1. Improve the inert atmosphere technique (e.g., use freeze-pump-thaw cycles for degassing).2. Reduce the loading of CuI to 0.5-1 mol%.3. Switch to the copper-free protocol (Protocol B).[11] |

| Reaction Stalls | 1. Catalyst deactivation over time.2. Low reactivity of the terminal alkyne. | 1. Add a second small portion of the palladium catalyst to the reaction mixture.2. Gently heat the reaction to 40-50 °C.3. Consider a more activating ligand for the palladium catalyst. |

| Multiple Byproducts | 1. Reaction temperature too high, causing decomposition.2. Indole N-H reacting with the base or catalyst. | 1. Run the reaction at room temperature, even if it takes longer.2. While often unnecessary, protection of the indole nitrogen (e.g., with a Boc or SEM group) can be considered for particularly sensitive substrates or harsh conditions.[12] |

Conclusion

The Sonogashira coupling of this compound is a robust and highly versatile transformation for accessing valuable 3-alkynyl indole derivatives. Success hinges on a sound understanding of the dual catalytic mechanism and meticulous control over key experimental parameters, particularly the exclusion of oxygen. By selecting the appropriate catalyst system—either the classic Pd/Cu combination for efficiency or a copper-free variant to minimize side reactions—and following the detailed protocols outlined herein, researchers can reliably synthesize a diverse library of compounds for applications in drug discovery, chemical biology, and materials science.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]